molecular formula C22H25NO5 B3472963 cyclohexyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate

cyclohexyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate

Cat. No.: B3472963
M. Wt: 383.4 g/mol
InChI Key: NEUPFQJERSPFBA-UHFFFAOYSA-N
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Description

Cyclohexyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate is a chemical compound with the molecular formula C21H23NO4. It is known for its unique structure, which includes a cyclohexyl group, a dimethoxybenzoyl group, and an aminobenzoate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate typically involves the reaction of cyclohexylamine with 4-[(2,6-dimethoxybenzoyl)amino]benzoic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Cyclohexyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of cyclohexyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two methoxy groups on the benzoyl ring can affect its electronic properties and interactions with other molecules .

Properties

IUPAC Name

cyclohexyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO5/c1-26-18-9-6-10-19(27-2)20(18)21(24)23-16-13-11-15(12-14-16)22(25)28-17-7-4-3-5-8-17/h6,9-14,17H,3-5,7-8H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUPFQJERSPFBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=C(C=C2)C(=O)OC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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